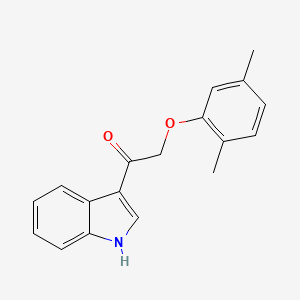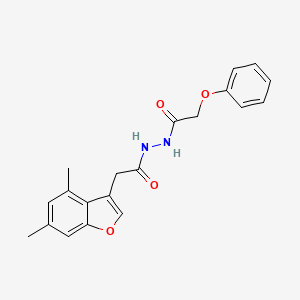
2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone
Übersicht
Beschreibung
2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone, also known as DPIE, is a synthetic indole derivative that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone is not fully understood, but it has been reported to act through various pathways. 2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB signaling pathway. 2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, 2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone has been shown to inhibit the replication of various viruses, such as HIV and HCV, by targeting viral enzymes.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species, in vitro and in vivo. 2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone has also been reported to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. Additionally, 2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activities at low concentrations. 2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, 2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, 2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone has not been extensively studied in humans, and its safety profile has not been fully established.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of viral infections, such as HIV and HCV. Additionally, further studies are needed to establish the safety profile of 2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone in humans and to optimize its pharmacological properties for clinical use.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, 2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone has been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-7-8-13(2)18(9-12)21-11-17(20)15-10-19-16-6-4-3-5-14(15)16/h3-10,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHXWYOOVYYSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-1-(1H-indol-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-2-methylphenyl)-2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4234317.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4234319.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(1-adamantyl)acetamide](/img/structure/B4234336.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}glycinamide](/img/structure/B4234352.png)
![1-(4-methoxyphenyl)-3-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4234357.png)
![6-{[3-(dimethylamino)propyl]amino}-8-isobutyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4234363.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide](/img/structure/B4234371.png)
![2-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234379.png)



![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4234409.png)